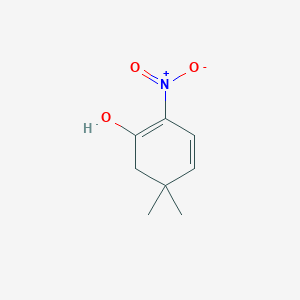
(1R,2S)-1,2-Bis(iodomethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1,2-Bis(iodomethyl)cyclohexane is an organic compound characterized by the presence of two iodomethyl groups attached to a cyclohexane ring The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Bis(iodomethyl)cyclohexane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which can be derived from cyclohexene through hydrogenation.
Introduction of Iodomethyl Groups: The iodomethyl groups are introduced via a halogenation reaction. This can be achieved by treating the cyclohexane derivative with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Stereochemical Control: The stereochemistry is controlled by using chiral catalysts or chiral auxiliaries during the halogenation step to ensure the (1R,2S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and controlled introduction of iodomethyl groups. The use of chiral catalysts in industrial settings ensures the desired stereochemistry is achieved consistently.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-Bis(iodomethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding cyclohexane derivative with methyl groups instead of iodomethyl groups.
Oxidation Reactions: Oxidation of the iodomethyl groups can lead to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products include cyclohexane derivatives with various functional groups replacing the iodomethyl groups.
Reduction Reactions: The major product is (1R,2S)-1,2-bis(methyl)cyclohexane.
Oxidation Reactions: Products include cyclohexane derivatives with aldehyde or carboxylic acid groups.
Scientific Research Applications
(1R,2S)-1,2-Bis(iodomethyl)cyclohexane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those requiring specific stereochemistry for biological activity.
Material Science: It is used in the synthesis of polymers and materials with unique properties due to the presence of iodomethyl groups.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of (1R,2S)-1,2-Bis(iodomethyl)cyclohexane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The iodomethyl groups act as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2-Bis(bromomethyl)cyclohexane: Similar in structure but with bromomethyl groups instead of iodomethyl groups.
(1R,2S)-1,2-Bis(chloromethyl)cyclohexane: Similar in structure but with chloromethyl groups instead of iodomethyl groups.
(1R,2S)-1,2-Bis(fluoromethyl)cyclohexane: Similar in structure but with fluoromethyl groups instead of iodomethyl groups.
Uniqueness
(1R,2S)-1,2-Bis(iodomethyl)cyclohexane is unique due to the presence of iodomethyl groups, which are larger and more polarizable compared to other halomethyl groups. This results in different reactivity and selectivity in chemical reactions. The compound’s stereochemistry also contributes to its uniqueness, making it valuable in the synthesis of chiral molecules.
Properties
CAS No. |
85807-79-0 |
|---|---|
Molecular Formula |
C8H14I2 |
Molecular Weight |
364.01 g/mol |
IUPAC Name |
(1S,2R)-1,2-bis(iodomethyl)cyclohexane |
InChI |
InChI=1S/C8H14I2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8+ |
InChI Key |
UYOGTWIDMSRPJU-OCAPTIKFSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CI)CI |
Canonical SMILES |
C1CCC(C(C1)CI)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


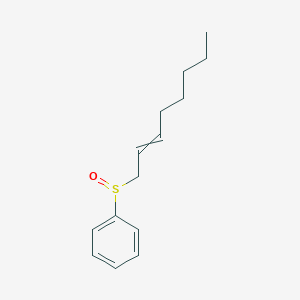
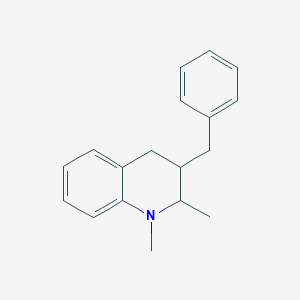
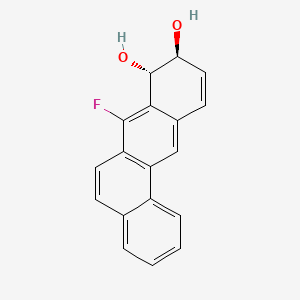
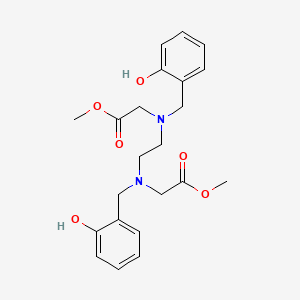
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
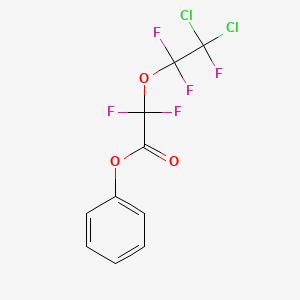

![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
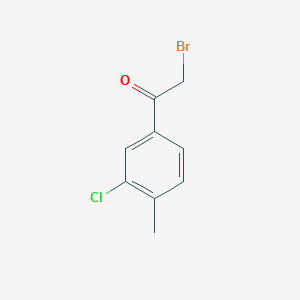
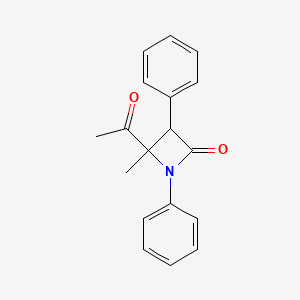
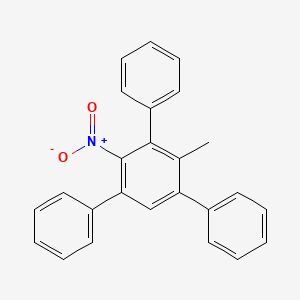
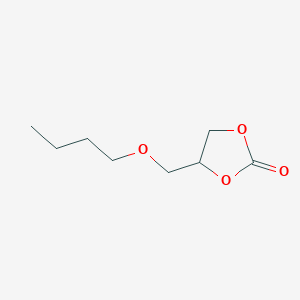
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
